molecular formula C11H14N2O8 B13354193 2-(5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid

2-(5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid

Cat. No.: B13354193
M. Wt: 302.24 g/mol
InChI Key: NUBJGTNGKODGGX-YYNOVJQHSA-N
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Description

2-(5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid is a complex organic compound with significant importance in various scientific fields. This compound features a tetrahydrofuran ring, a dihydropyrimidinone moiety, and an acetic acid group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrahydrofuran ring: This can be achieved through the cyclization of a suitable diol precursor under acidic or basic conditions.

    Introduction of the dihydropyrimidinone moiety: This step often involves the condensation of a urea derivative with an appropriate aldehyde or ketone, followed by cyclization.

    Attachment of the acetic acid group: This can be done through esterification or amidation reactions, depending on the functional groups present on the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the tetrahydrofuran ring can be oxidized to form ketones or carboxylic acids.

    Reduction: The dihydropyrimidinone moiety can be reduced to form dihydropyrimidine derivatives.

    Substitution: The acetic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) can facilitate substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced dihydropyrimidine compounds, and various esters or amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a useful probe for studying enzyme-substrate interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.

    Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid
  • 2-(5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)butanoic acid

Uniqueness

The uniqueness of 2-(5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the tetrahydrofuran ring and the dihydropyrimidinone moiety allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H14N2O8

Molecular Weight

302.24 g/mol

IUPAC Name

2-[5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-1-yl]acetic acid

InChI

InChI=1S/C11H14N2O8/c14-3-5-7(17)8(18)9(21-5)4-1-13(2-6(15)16)11(20)12-10(4)19/h1,5,7-9,14,17-18H,2-3H2,(H,15,16)(H,12,19,20)/t5-,7-,8-,9+/m1/s1

InChI Key

NUBJGTNGKODGGX-YYNOVJQHSA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1CC(=O)O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=C(C(=O)NC(=O)N1CC(=O)O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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